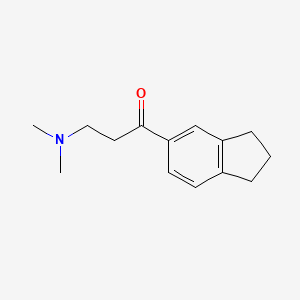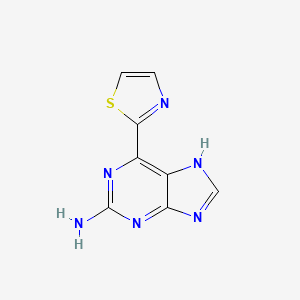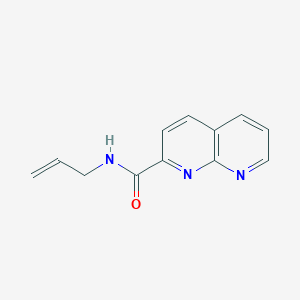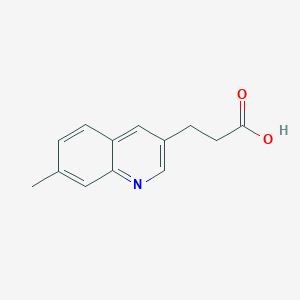
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is a synthetic organic compound that belongs to the class of ketones It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Attachment of the Propanone Group: The propanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction using dimethylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one would depend on its specific application. For instance, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1h-inden-5-yl)-2-(dimethylamino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(methylamino)propan-1-one: Similar structure but with a different amine group.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(ethylamino)propan-1-one: Similar structure but with a different alkyl group on the amine.
Uniqueness
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is unique due to its specific combination of the indane moiety and the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
27486-82-4 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)9-8-14(16)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
ZTPZZGOIWIXOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)






![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)




